molecular formula C18H15N3O4 B343475 prop-2-en-1-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

prop-2-en-1-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B343475
M. Wt: 337.3 g/mol
InChI Key: JQUGBSVMGOLEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO-HCl system is commonly used for oxidation reactions.

    Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones are used for alkylation reactions.

Major Products

Scientific Research Applications

Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can bind to the transcriptional regulator protein PqsR, potentially inhibiting its function . This interaction can disrupt bacterial communication and biofilm formation, making it a promising candidate for antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Allyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo regioselective reactions and its potential for diverse applications in medicinal chemistry and materials science highlight its uniqueness.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

prop-2-enyl 6//'-amino-5//'-cyano-2//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate

InChI

InChI=1S/C18H15N3O4/c1-3-8-24-16(22)14-10(2)25-15(20)12(9-19)18(14)11-6-4-5-7-13(11)21-17(18)23/h3-7H,1,8,20H2,2H3,(H,21,23)

InChI Key

JQUGBSVMGOLEHI-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.